molecular formula C11H17NO5 B12562063 2-Methoxy-2-oxoethyl [(cyclohexylideneamino)oxy]acetate CAS No. 192511-69-6

2-Methoxy-2-oxoethyl [(cyclohexylideneamino)oxy]acetate

Cat. No.: B12562063
CAS No.: 192511-69-6
M. Wt: 243.26 g/mol
InChI Key: JFYQXLKJQKRTAX-UHFFFAOYSA-N
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Description

2-Methoxy-2-oxoethyl [(cyclohexylideneamino)oxy]acetate is a chemical compound with a complex structure that includes both ester and oxime functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-2-oxoethyl [(cyclohexylideneamino)oxy]acetate typically involves the reaction of 2-methoxy-2-oxoethyl acetate with cyclohexylideneamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include acetic anhydride and a suitable base such as pyridine to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-2-oxoethyl [(cyclohexylideneamino)oxy]acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxime derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxime derivatives, while reduction can produce amines.

Scientific Research Applications

2-Methoxy-2-oxoethyl [(cyclohexylideneamino)oxy]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-2-oxoethyl [(cyclohexylideneamino)oxy]acetate involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can be exploited in catalysis and other applications. Additionally, the ester functionality allows for hydrolysis under acidic or basic conditions, releasing the active components that can interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-2-oxoethyl phenylacetate
  • 2-Methoxy-2-oxoethyl cycloheptylacetate
  • 2-Methoxy-2-oxoethyl 3,4-dimethoxyphenylacetate

Uniqueness

2-Methoxy-2-oxoethyl [(cyclohexylideneamino)oxy]acetate is unique due to its dual functionality, combining both ester and oxime groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only contain one of these functional groups .

Properties

CAS No.

192511-69-6

Molecular Formula

C11H17NO5

Molecular Weight

243.26 g/mol

IUPAC Name

methyl 2-[2-(cyclohexylideneamino)oxyacetyl]oxyacetate

InChI

InChI=1S/C11H17NO5/c1-15-10(13)7-16-11(14)8-17-12-9-5-3-2-4-6-9/h2-8H2,1H3

InChI Key

JFYQXLKJQKRTAX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC(=O)CON=C1CCCCC1

Origin of Product

United States

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